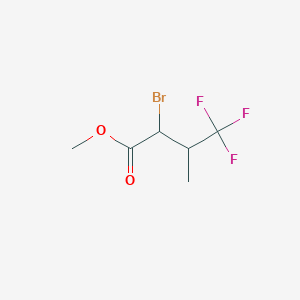

Methyl2-bromo-4,4,4-trifluoro-3-methylbutanoate

Description

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate (C₆H₈BrF₃O₂) is a halogenated trifluoromethyl ester with a molecular weight of 249.03 g/mol . This compound is characterized by a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and a methyl ester group, making it a versatile intermediate in organic synthesis. Its CAS registry numbers include EN300-1250399 and EN300-7397036, with applications in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and electron-withdrawing trifluoromethyl groups .

Properties

Molecular Formula |

C6H8BrF3O2 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate |

InChI |

InChI=1S/C6H8BrF3O2/c1-3(6(8,9)10)4(7)5(11)12-2/h3-4H,1-2H3 |

InChI Key |

ZXLOLPNINIAKAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several synthetic routes. One common method involves the bromination of 4,4,4-trifluoro-3-methylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Reduction: Formation of alcohols or alkanes.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is compared to three analogous esters (Table 1).

Table 1: Structural and Functional Comparison of Methyl 2-Bromo-4,4,4-Trifluoro-3-Methylbutanoate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate | C₆H₈BrF₃O₂ | 249.03 | Br (C2), CF₃ (C4), CH₃ (C3), methyl ester | High electrophilicity at C2; SN2/SN1 prone |

| Ethyl 4,4,4-trifluoro-3-methylbutanoate | C₇H₁₁F₃O₂ | 184.07 | CF₃ (C4), CH₃ (C3), ethyl ester | Lower reactivity due to absence of Br |

| Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate | C₁₃H₁₅F₃N₂O₂ | 312.27 | CF₃ (C4), phenylimino (C3), ethyl ester | Conjugated imino group enhances stability |

| 4-Iodobutan-2-one | C₄H₇IO | 198.00 | I (C4), ketone group | Polar carbonyl; nucleophilic at carbonyl C |

Key Differences and Research Findings

Reactivity and Synthetic Utility: The bromine atom in Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate enables nucleophilic substitution reactions (e.g., Suzuki coupling or Grignard additions), unlike Ethyl 4,4,4-trifluoro-3-methylbutanoate, which lacks a leaving group . The trifluoromethyl group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs .

Steric and Electronic Effects: Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate exhibits reduced electrophilicity due to the electron-donating phenylimino group, contrasting with the electron-withdrawing trifluoromethyl and bromine groups in the target compound .

Physical Properties: Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has a higher molecular weight (249.03 g/mol) than Ethyl 4,4,4-trifluoro-3-methylbutanoate (184.07 g/mol), impacting solubility and volatility .

Applications :

- The target compound is preferred in cross-coupling reactions for drug intermediates, whereas 4-iodobutan-2-one (C₄H₇IO) is more suited for ketone-based syntheses .

Biological Activity

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate is a compound that has garnered attention in various biological studies due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research sources and providing a comprehensive overview of its effects.

Chemical Structure

The compound can be described by the following structural formula:

This structure reveals the presence of a bromine atom and trifluoromethyl groups, which are often associated with enhanced biological activity.

Biological Activity Overview

Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that halogenated compounds often possess antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance this activity.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

Research indicates that methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate has significant antimicrobial properties. A comparative study on various halogenated esters demonstrated that this compound effectively inhibited the growth of several bacterial strains. Table 1 summarizes the antimicrobial efficacy against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial efficacy of Methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A notable case study involved the treatment of LPS-stimulated macrophages where a concentration-dependent decrease in cytokine levels was observed.

Cytotoxicity Studies

Cytotoxic assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate induces apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

The biological activity of methyl 2-bromo-4,4,4-trifluoro-3-methylbutanoate may be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. This interaction can disrupt cellular processes leading to apoptosis or inhibition of microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.